molecular formula C21H27N3O3S B12760966 Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate CAS No. 156724-46-8

Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate

Cat. No.: B12760966
CAS No.: 156724-46-8
M. Wt: 401.5 g/mol
InChI Key: CEUPBXDBNBQGGN-UHFFFAOYSA-N
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Description

Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiazole moiety and the phenylamino group. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring and the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
  • Ethyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate
  • Propyl 4-((1-oxopropyl)phenylamino)-1-(2-(4-thiazolyl)ethyl)-3-piperidinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

156724-46-8

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 4-(N-propanoylanilino)-1-[2-(1,3-thiazol-4-yl)ethyl]piperidine-3-carboxylate

InChI

InChI=1S/C21H27N3O3S/c1-3-20(25)24(17-7-5-4-6-8-17)19-10-12-23(13-18(19)21(26)27-2)11-9-16-14-28-15-22-16/h4-8,14-15,18-19H,3,9-13H2,1-2H3

InChI Key

CEUPBXDBNBQGGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C(=O)OC)CCC2=CSC=N2)C3=CC=CC=C3

Origin of Product

United States

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